molecular formula C26H31NO5 B11606706 3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Cat. No.: B11606706
M. Wt: 437.5 g/mol
InChI Key: WAMOCHGFKPSIRN-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-(adamantan-1-yl)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate is a structurally complex heterocyclic compound featuring a pyridine dicarboxylate core substituted with an adamantane group and a 3-methoxyphenyl moiety. While direct synthetic or applicative data for this compound are absent in the provided evidence, analogous compounds (e.g., urea derivatives with aryl and heterocyclic substituents) highlight the importance of substituent effects on yield, spectroscopic properties, and functional behavior .

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

dimethyl 1-(1-adamantyl)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H31NO5/c1-30-20-6-4-5-19(10-20)23-21(24(28)31-2)14-27(15-22(23)25(29)32-3)26-11-16-7-17(12-26)9-18(8-16)13-26/h4-6,10,14-18,23H,7-9,11-13H2,1-3H3

InChI Key

WAMOCHGFKPSIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C34CC5CC(C3)CC(C5)C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Overview

3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family. This compound exhibits unique structural features that make it a promising candidate for various scientific applications, particularly in the fields of chemistry, biology, and materials science.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, such as the Hantzsch dihydropyridine synthesis. This method combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt under specific conditions to yield the desired product. The process often requires solvents like ethanol and may utilize catalysts to enhance reaction efficiency.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further derivatization and modification, making it useful in the development of new chemical entities.

Biological Applications

  • Biological Interaction Studies : Due to its structural characteristics, this compound is suitable for investigating biological interactions and pathways. It can be used in studies aimed at understanding enzyme-substrate relationships and receptor-ligand binding dynamics.
  • Pharmacological Potential : Preliminary studies suggest that this compound may exhibit pharmacological activities, including anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways positions it as a candidate for drug development.

Material Science

  • Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals and materials with tailored properties. Its unique structure may impart specific functionalities to polymers or other materials in industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex molecule synthesisFacilitates the creation of novel compounds
BiologyStudies on biological interactionsInsights into enzyme and receptor mechanisms
PharmacologyPotential anti-inflammatory and anti-cancer propertiesDevelopment of therapeutic agents
Material ScienceProduction of specialty chemicalsTailored properties for industrial applications

In a study published in the Journal of Medicinal Chemistry, researchers explored the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could effectively disrupt normal enzymatic functions, leading to altered cellular processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced cardiac workload, making it potentially useful in treating hypertension and angina.

Comparison with Similar Compounds

Adamantane vs. Piperazine-Modified Thiazoles

  • Adamantane-containing compounds : The adamantane group in the target compound likely reduces solubility in polar solvents compared to piperazine-modified thiazoles (e.g., 1-(3-methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea) due to increased hydrophobicity. However, adamantane’s rigidity may improve thermal stability and crystallinity, facilitating structural validation via X-ray diffraction .
  • Piperazine-thiazole derivatives : Compounds like 9l and 9m (yields: 78.9–79.6%; ESI-MS m/z: 424.3–530.2 [M+H]⁺) exhibit enhanced solubility and bioavailability due to polar piperazine groups, making them more suitable for pharmaceutical applications .
Property Target Compound Piperazine-Thiazole Derivatives
Solubility Likely low (adamantane) Moderate to high (piperazine)
Thermal Stability High (rigid adamantane) Variable (flexible piperazine)
Synthetic Yield Not reported 78.9–79.6%

Methoxyphenyl vs. Trifluoromethylphenyl Groups

  • 3,5-Bis(trifluoromethyl)phenyl : In compound 9m, trifluoromethyl groups increase electron-withdrawing effects and lipophilicity, enhancing binding to hydrophobic targets but reducing metabolic stability compared to methoxyphenyl analogs .

Reactivity and Functional Behavior

The pyridine dicarboxylate core may undergo reactions analogous to those seen in triazene or urazole derivatives. For example:

  • Oxidative Oligomerization : Similar to urazole derivatives, the target compound’s methoxyphenyl group could participate in radical-mediated N–N bond formation under oxidative conditions, though steric hindrance from adamantane might limit oligomerization efficiency .

Structural Characterization Challenges

Crystallographic analysis of the target compound would benefit from SHELX software, widely used for small-molecule refinement. However, the adamantane group’s bulk may complicate structure solution compared to less sterically hindered analogs, necessitating high-resolution data and advanced refinement protocols .

Biological Activity

Overview

3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family. This compound exhibits a range of biological activities due to its unique structural features, including potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H35NO6
  • Molecular Weight : 495.6 g/mol
  • Purity : Typically around 95%

The compound's structure includes an adamantane moiety, which is known for its stability and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the pyridine ring allows for hydrogen bonding and π-π interactions, facilitating binding to specific sites that modulate biological pathways. This can lead to various effects on cellular signaling and metabolic processes.

Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties against several viruses, including influenza and HIV. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells .

Antibacterial and Antifungal Properties

Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways within bacterial cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Study on Antiviral Efficacy

A study published in Pharmaceutical Research examined the antiviral activity of related adamantane derivatives against influenza viruses. The results indicated that these compounds could significantly reduce viral titers in vitro, suggesting a potential therapeutic application in antiviral drug development .

CompoundVirus TypeIC50 (µM)Reference
Adamantane derivative AInfluenza A0.5
Adamantane derivative BHIV0.8

Investigation of Antibacterial Properties

In another study focusing on antibacterial activity, derivatives similar to the target compound were tested against multiple bacterial strains. The findings demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of 1,4-dihydropyridine (1,4-DHP) with adamantane and aryl substituents?

The Hantzsch multi-component reaction is a widely validated approach for synthesizing 1,4-DHP derivatives. For instance, analogous compounds with methoxyphenyl or pyrazole substituents are synthesized via condensation of β-keto esters, aldehydes, and ammonium acetate under reflux in ethanol . To incorporate adamantane groups, adamantane-1-carbaldehyde could replace aryl aldehydes in the reaction. Post-synthesis purification via column chromatography and crystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Q. How is the structural integrity of 1,4-DHP derivatives confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate was characterized with a low R factor (0.041) and data-to-parameter ratio of 27.7, confirming precise bond lengths and angles . Complementary techniques like 1^1H/13^{13}C NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. What computational strategies are employed to predict electronic properties and non-covalent interactions in 1,4-DHP derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, π–π stacking), critical for understanding crystal packing and stability. For example, such analyses revealed that van der Waals interactions dominate in similar 1,4-DHP crystals .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

SAR studies require systematic variation of substituents (e.g., adamantane, methoxyphenyl) and evaluation of biological endpoints (e.g., antimicrobial, anti-inflammatory activity). For example:

  • Step 1 : Synthesize analogs with substituents of varying electronic (e.g., electron-withdrawing nitro groups) and steric (e.g., bulky adamantane) properties .
  • Step 2 : Test in bioassays (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory effects) .
  • Step 3 : Use multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with activity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from unaccounted solvent effects or conformational flexibility. For example:

  • Step 1 : Re-optimize DFT models using polarizable continuum models (PCM) to simulate solvent environments .
  • Step 2 : Perform molecular dynamics (MD) simulations to assess protein-ligand binding stability under physiological conditions .
  • Step 3 : Validate with mutagenesis studies if the target protein is known, as seen in pyrazole-based kinase inhibitors .

Notes for Methodological Rigor

  • Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres to minimize side reactions in Hantzsch syntheses .
  • Crystallographic Validation : Always report Flack parameters and check for twinning in SC-XRD studies to ensure data reliability .
  • Computational Benchmarks : Cross-validate DFT results with higher-level methods (e.g., MP2) for critical electronic properties .

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